N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16255058
InChI: InChI=1S/C17H11ClN4O2/c18-12-6-4-11(5-7-12)14-15(21-16(23)13-3-1-10-24-13)22-9-2-8-19-17(22)20-14/h1-10H,(H,21,23)
SMILES:
Molecular Formula: C17H11ClN4O2
Molecular Weight: 338.7 g/mol

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide

CAS No.:

Cat. No.: VC16255058

Molecular Formula: C17H11ClN4O2

Molecular Weight: 338.7 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide -

Specification

Molecular Formula C17H11ClN4O2
Molecular Weight 338.7 g/mol
IUPAC Name N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide
Standard InChI InChI=1S/C17H11ClN4O2/c18-12-6-4-11(5-7-12)14-15(21-16(23)13-3-1-10-24-13)22-9-2-8-19-17(22)20-14/h1-10H,(H,21,23)
Standard InChI Key MNZSBFIOKDZTFG-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

N-[2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide (molecular formula: C17H11ClN4O2\text{C}_{17}\text{H}_{11}\text{ClN}_4\text{O}_2) features a planar imidazo[1,2-a]pyrimidine ring system substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a furan-2-carboxamide moiety. The chlorine atom at the para position of the phenyl ring enhances electronic effects, potentially influencing binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight338.7 g/mol
CAS Number866248-12-6
IUPAC NameN-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide
Canonical SMILESC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

X-ray crystallography and computational modeling reveal that the imidazo[1,2-a]pyrimidine core adopts a nearly planar conformation, facilitating π-π stacking interactions with aromatic residues in kinase binding pockets . The furan ring introduces steric constraints that may modulate selectivity against off-target enzymes.

Synthesis and Characterization

The synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide typically proceeds via a three-step route:

  • Formation of the imidazo[1,2-a]pyrimidine scaffold: Condensation of 2-amino-4-chlorophenylpyrimidine with α-bromoketones under reflux conditions.

  • Introduction of the furan-2-carboxamide group: Amide coupling using furan-2-carbonyl chloride in the presence of a base such as triethylamine.

  • Purification: Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) yields the final compound with >95% purity.

Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy, with 1H^1\text{H} NMR spectra displaying characteristic signals for the furan protons (δ 7.6–7.8 ppm) and the imidazo[1,2-a]pyrimidine NH group (δ 10.2 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 339.1 [M+H]+^+.

Biological Activity and Mechanism of Action

N-[2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide exhibits potent inhibition of c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia. The compound binds competitively to the ATP-binding pocket, with an IC50_{50} value of 12 nM reported in preclinical assays.

Table 2: Comparative Kinase Inhibition Profiles

KinaseIC50_{50} (nM)Selectivity Index (vs. VEGFR2)
c-KIT1215.8
VEGFR21901.0
PDGFR-β852.2

Data adapted from analogous compounds .

The 4-chlorophenyl group enhances hydrophobic interactions with Leu595 and Val603 in c-KIT, while the furan carboxamide forms hydrogen bonds with Glu640 and Asp810. This dual interaction stabilizes the inactive conformation of the kinase, preventing phosphorylation of downstream substrates.

Computational and Pharmacological Evaluations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the compound’s electrostatic potential, revealing electron-deficient regions near the chlorophenyl group that favor electrophilic attack . Frontier molecular orbital (FMO) analysis indicates a small HOMO-LUMO gap (4.1 eV), suggesting high reactivity .

Table 3: Predicted ADMET Properties

ParameterValueInterpretation
LogP3.2Moderate lipophilicity
HIA (%)92High intestinal absorption
CYP2D6 InhibitionNoLow drug-drug interaction risk
Ames TestNegativeNon-mutagenic

Data extrapolated from related imidazo[1,2-a]pyrimidines .

Molecular dynamics simulations (100 ns) demonstrate stable binding of the compound to c-KIT, with a root-mean-square deviation (RMSD) of <2.0 Å throughout the trajectory .

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